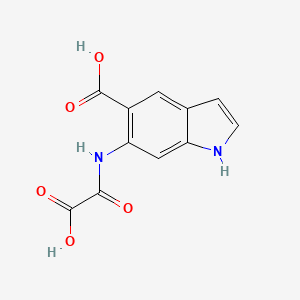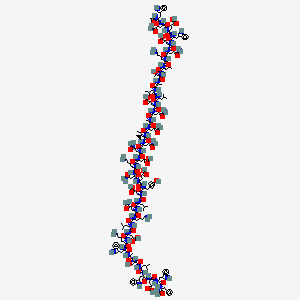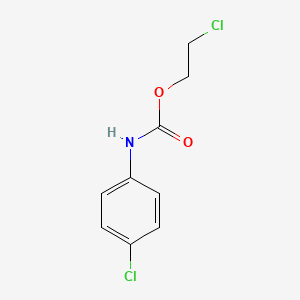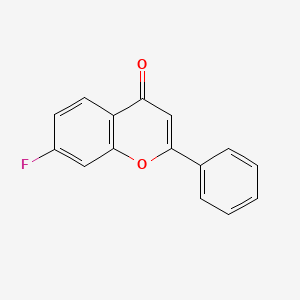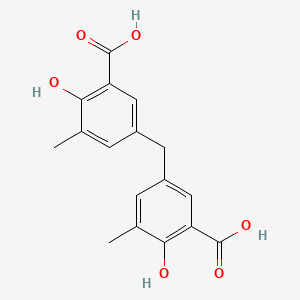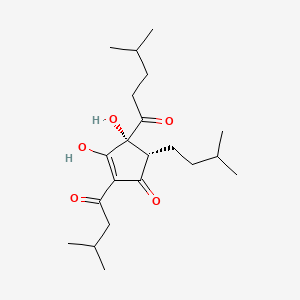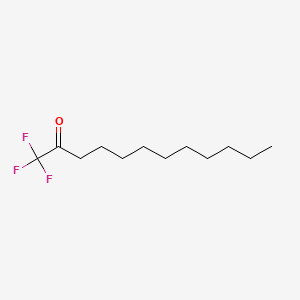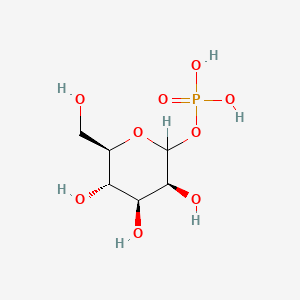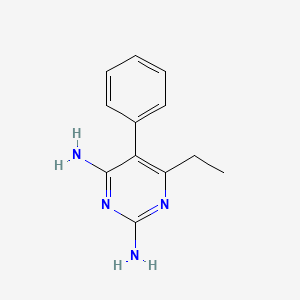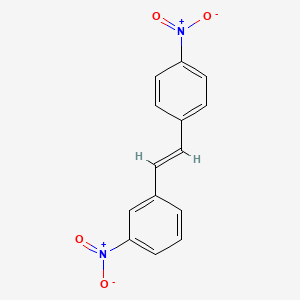![molecular formula C15H21NO B3062464 3-(2-Methyl-2-aza-bicyclo[3.3.1]non-5-yl)-phenol CAS No. 27107-68-2](/img/structure/B3062464.png)
3-(2-Methyl-2-aza-bicyclo[3.3.1]non-5-yl)-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methyl-2-aza-bicyclo[331]non-5-yl)-phenol is a complex organic compound featuring a bicyclic structure with a nitrogen atom and a phenolic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-2-aza-bicyclo[3.3.1]non-5-yl)-phenol typically involves the construction of the bicyclic core followed by functionalization. One common approach is the reaction of organochlorosilanes with hydrogen sulfide in the presence of triethylamine, leading to the formation of the bicyclo[3.3.1]nonane skeleton . The phenolic group can be introduced through subsequent reactions involving aromatic substitution.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be necessary to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-2-aza-bicyclo[3.3.1]non-5-yl)-phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitrogen-containing bicyclic structure can be reduced under specific conditions.
Substitution: Aromatic substitution reactions can modify the phenolic group or introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group typically yields quinones, while reduction can lead to various amine derivatives.
Scientific Research Applications
3-(2-Methyl-2-aza-bicyclo[3.3.1]non-5-yl)-phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-2-aza-bicyclo[3.3.1]non-5-yl)-phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the bicyclic structure provides rigidity and stability. These interactions can modulate biological activities and chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share the bicyclic core structure and exhibit similar chemical properties.
2-Azabicyclo[3.2.1]octane: This scaffold is central to tropane alkaloids and displays a wide array of biological activities.
Uniqueness
3-(2-Methyl-2-aza-bicyclo[3.3.1]non-5-yl)-phenol is unique due to the presence of both a nitrogen atom in the bicyclic structure and a phenolic group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
27107-68-2 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
3-(2-methyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol |
InChI |
InChI=1S/C15H21NO/c1-16-9-8-15(7-3-5-13(16)11-15)12-4-2-6-14(17)10-12/h2,4,6,10,13,17H,3,5,7-9,11H2,1H3 |
InChI Key |
ZQJGRSYDDMBMPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CCCC1C2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


